3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-

Stereochemistry Physicochemical properties Medicinal chemistry

This (7-endo)-configured 3-oxagranatane building block provides the exact concave presentation required for sub-nanomolar CNS target engagement. The endo stereochemistry is non-transferable—the exo epimer (CAS 1631027-13-8) produces fundamentally different hydrogen-bonding geometries. Procure the conformationally rigid scaffold proven in monoamine reuptake inhibitor patents; amide coupling-ready for immediate library synthesis.

Molecular Formula C9H15NO3
Molecular Weight 185.22
CAS No. 1638683-55-2
Cat. No. B3323382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-
CAS1638683-55-2
Molecular FormulaC9H15NO3
Molecular Weight185.22
Structural Identifiers
SMILESC1C(CC2COCC1N2)CC(=O)O
InChIInChI=1S/C9H15NO3/c11-9(12)3-6-1-7-4-13-5-8(2-6)10-7/h6-8,10H,1-5H2,(H,11,12)/t6?,7-,8+
InChIKeyXHWQDXCNSUIEBL-IEESLHIDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- (CAS 1638683-55-2): A Stereochemically Defined Bicyclic Amino Acid Building Block


3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- (also designated rel-(2-((1R,5S,7r)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid)) is an enantiomerically resolved, conformationally rigid bicyclic amino acid. It contains a morpholine-like ether bridge and a secondary amine within a [3.3.1] scaffold that positions the 7-acetic acid substituent in the endo (concave) orientation . The compound is primarily employed as a versatile intermediate for the synthesis of central-nervous-system (CNS) agents and other bioactive molecules .

Why Generic Substitution Fails for 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-


The (7-endo) configuration is critical because the concave vs. convex presentation of the carboxylic acid handle dictates molecular recognition in biological targets. The exo isomer (CAS 1631027-13-8) and the N-Boc-protected endo derivative (CAS 2840801-49-0) exhibit fundamentally different hydrogen-bonding geometries and steric profiles, meaning potency, selectivity, and even synthetic accessibility are not transferable between stereoisomers . Similarly, substituting an 8-azabicyclo[3.2.1]octane (tropane) scaffold for the 3-oxa-9-azabicyclo[3.3.1]nonane core eliminates the ether oxygen that governs 5-HT3 receptor affinity, rendering class-level interchange impossible without significant loss of activity [1].

Quantitative Differentiation Evidence for 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-


Endo vs. Exo Stereochemistry: pKa and Solubility Divergence

The predicted acidity constant of the (7-exo) isomer is pKa = 4.49 ± 0.10, while the (7-endo) isomer (this product) has a predicted pKa of 4.49 ± 0.10, with a predicted density of 1.157 ± 0.06 g/cm³ . Although the predicted values appear similar, the spatial orientation of the carboxylic acid moiety differs fundamentally between endo and exo epimers, resulting in distinct hydrogen-bond donor/acceptor geometries that are critical for target engagement in CNS receptors [1].

Stereochemistry Physicochemical properties Medicinal chemistry

5-HT3 Receptor Affinity of the 3-Oxa-9-azabicyclo[3.3.1]nonane Pharmacophore

The parent 3-oxa-9-azabicyclo[3.3.1]nonane core (granatane) demonstrates a Kd of 0.2 nM at the rat 5-HT3A receptor, comparable to ondansetron (Kd ≈ 0.5 nM) . In contrast, analogous tropane (8-azabicyclo[3.2.1]octane) derivatives without the endocyclic oxygen show substantially reduced 5-HT3 affinity, typically in the low nanomolar to micromolar range, while granatane (9-azabicyclo[3.3.1]nonane) derivatives lacking the oxygen atom exhibit intermediate potency [1]. The (7-endo)-acetic acid substituent on the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold provides a synthetic handle for amide coupling that does not compromise the pharmacophore, as the 7-position is tolerant of diverse substitution in the 5-HT3 antagonist series.

5-HT3 receptor Binding affinity Antiemetic

CNS Multiparameter Optimization (MPO) Score Advantage

The 3-oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid scaffold (MW = 185.22, HBD = 2, HBA = 4, tPSA ≈ 58.6 Ų) yields a calculated CNS MPO score of approximately 5.0–5.5 (on a 0–6 scale), placing it within the desirable range for brain-penetrant candidates . In comparison, the fully carbocyclic 9-azabicyclo[3.3.1]nonane (MW = 127.18, HBD = 1, HBA = 1, tPSA ≈ 21.3 Ų) lacks the polarity needed for balanced CNS drug-like properties, while the more polar morpholine-acetic acid conjugate (MW = 173.17, tPSA ≈ 63.7 Ų) trends toward lower brain permeability [1]. The (7-endo)-acetic acid substituent provides a conjugation-ready functional group while maintaining a favorable CNS MPO profile.

CNS drug design Physicochemical properties Blood-brain barrier

Commercial Availability and Purity: Endo Isomer is More Widely Catalogued

The (7-endo) isomer (CAS 1638683-55-2) is listed by at least five independent chemical suppliers with a purity specification of 95% to 98% . The (7-exo) isomer (CAS 1631027-13-8) is also commercially available, but the (7-endo) epimer is more frequently stocked in larger catalog quantities, indicating greater demand from the medicinal chemistry community . The N-Boc-protected endo derivative (CAS 2840801-49-0) is available but requires an additional deprotection step before use in amide coupling reactions.

Procurement Purity Supply chain

Optimal Use Cases for 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- in Drug Discovery and Chemical Biology


5-HT3 Receptor Antagonist Lead Generation

The (7-endo)-acetic acid serves as a direct handle for amide coupling with diverse aromatic or heteroaromatic amines, generating libraries of 3-oxagranatane derivatives for 5-HT3 receptor screening. The sub-nanomolar Kd of the parent scaffold (0.2 nM) provides confidence that even initial library compounds will show measurable affinity in radioligand binding assays .

Monoamine Reuptake Inhibitor Scaffold Optimization

Patent literature (WO2007039563A1) demonstrates that 9-azabicyclo[3.3.1]nonane derivatives bearing substituents at the 7-position act as monoamine reuptake inhibitors [1]. The (7-endo)-acetic acid building block enables rapid exploration of amide, ester, and reduced amine analogs to optimize serotonin, norepinephrine, and dopamine transporter selectivity.

CNS-Penetrant Probe Synthesis

With a calculated CNS MPO score of approximately 5.0–5.5, the (7-endo) scaffold is ideally suited for the synthesis of chemical probes intended for in vivo CNS target engagement studies [2]. The rigid bicyclic framework reduces conformational entropy, improving binding affinity and selectivity compared to flexible linker analogs.

Stereochemical Probe for Receptor Binding Pocket Mapping

The availability of both (7-endo) and (7-exo) epimers allows structure-activity relationship (SAR) studies to map the steric requirements of the target binding pocket. Differential activity between the two epimers provides direct evidence for the orientation of the carboxylic acid moiety relative to the receptor surface .

Quote Request

Request a Quote for 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.